molecular formula C11H11ClF2N4O B15219570 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one

Cat. No.: B15219570
M. Wt: 288.68 g/mol
InChI Key: UTJYTKRTNDGGNM-UHFFFAOYSA-N
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Description

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one is a synthetic compound that belongs to the purine class of organic molecules. This compound is characterized by the presence of a purine core structure, which is a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. The compound is further modified by the addition of a chloro group at the 2-position and a 4,4-difluorocyclohexyl group at the 9-position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the 4,4-Difluorocyclohexyl Group: The 4,4-difluorocyclohexyl group can be added through a nucleophilic substitution reaction, where a suitable cyclohexyl derivative reacts with the purine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of purine derivatives on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-9-(4-fluorocyclohexyl)-7,9-dihydro-8H-purin-8-one
  • 2-Chloro-9-(4,4-dimethylcyclohexyl)-7,9-dihydro-8H-purin-8-one
  • 2-Chloro-9-(4,4-dichlorocyclohexyl)-7,9-dihydro-8H-purin-8-one

Uniqueness

2-Chloro-9-(4,4-difluorocyclohexyl)-7,9-dihydro-8H-purin-8-one is unique due to the presence of the 4,4-difluorocyclohexyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C11H11ClF2N4O

Molecular Weight

288.68 g/mol

IUPAC Name

2-chloro-9-(4,4-difluorocyclohexyl)-7H-purin-8-one

InChI

InChI=1S/C11H11ClF2N4O/c12-9-15-5-7-8(17-9)18(10(19)16-7)6-1-3-11(13,14)4-2-6/h5-6H,1-4H2,(H,16,19)

InChI Key

UTJYTKRTNDGGNM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2C3=NC(=NC=C3NC2=O)Cl)(F)F

Origin of Product

United States

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